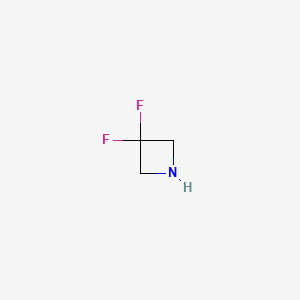

3,3-Difluoroazetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Difluoroazetidine is a useful research compound. Its molecular formula is C3H5F2N and its molecular weight is 93.077. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bioimaging Applications

One of the primary applications of 3,3-difluoroazetidine is as a precursor for fluorescent dyes, particularly rhodamine dyes. These dyes are crucial in bioimaging due to their ability to finely tune fluorescent wavelengths, improving the contrast and resolution in imaging techniques.

Case Study: Rhodamine Dyes Synthesis

- Objective : To develop a series of fluorescent probes for cellular imaging.

- Method : Utilizing this compound hydrochloride as a building block to synthesize rhodamine derivatives.

- Findings : The resultant dyes exhibited enhanced fluorescence properties, making them suitable for live-cell imaging applications .

Energetic Materials

This compound is also significant in the synthesis of energetic materials. Its unique structure allows for the development of polycyclic compounds that exhibit improved stability and performance.

Case Study: Polycyclic Energetic Materials

- Research Focus : Designing new energetic materials by combining azetidine with triazole structures.

- Method : A nucleophilic substitution reaction was employed to synthesize various triazolyl polycyclic compounds using this compound.

- Results : The synthesized compounds demonstrated higher densities and specific impulse compared to traditional energetic materials. This suggests enhanced performance in combustion applications .

Applications in Organic Electronics

The potential use of this compound extends into organic electronics, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The ability to tune the HOMO-LUMO energy gap makes it a valuable component in these technologies.

Research Insights:

- Objective : To explore the effect of fluorinated azetidines on electronic properties.

- Findings : Compounds synthesized from this compound showed improved charge transport properties and stability under operational conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Bioimaging | Precursor for rhodamine dyes | Enhanced fluorescence for live-cell imaging |

| Energetic Materials | Polycyclic compounds | Higher density and specific impulse |

| Organic Electronics | OLEDs and DSSCs | Improved charge transport properties |

化学反応の分析

Nucleophilic Substitution Reactions

The nitrogen atom in 3,3-difluoroazetidine demonstrates enhanced nucleophilicity due to ring strain (27.7 kcal/mol), enabling efficient substitutions:

a. Alkylation/Arylation

Reactions with alkyl/aryl halides proceed under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyl bromide | Et₂O, 0°C to RT, 4 hrs | 1-Allyl-3,3-difluoroazetidine | 89% | |

| 2,4-Dinitrochlorobenzene | DMF, K₂CO₃, 60°C | 1-(2,4-Dinitrophenyl)-3,3-difluoroazetidine | 76% |

b. Triazole Functionalization

Nucleophilic displacement with azobis-1,2,4-triazole derivatives forms polycyclic energetic compounds:

textThis compound + Chlorotetrazine → 3-Chloro-6-(3,3-difluoroazetidinyl)-1,2,4,5-tetrazine

This reaction achieves 68% yield in acetonitrile at 80°C .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under specific conditions:

a. Acid-Catalyzed Hydrolysis

In 6M HCl at 100°C:

C3H5F2N+H2O→NH2(CH2)2CF2OH

Complete ring opening occurs within 2 hours, producing β-fluoroamino alcohol derivatives .

b. Base-Mediated Degradation

Treatment with NaOH (2M) at 60°C yields fluorinated amine fragments via β-elimination:

textThis compound → CH₂F-CHF-NH₂ + Ethylene

Reaction rate: 0.12 mol·L⁻¹·min⁻¹ (kinetic data from)

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces 3,3-difluoroazetidin-2-ones to azetidines:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3,3-Difluoro-4-phenylazetidin-2-one | Et₂O, AlCl₃, 0°C→RT | 3,3-Difluoro-4-phenylazetidine | 92% |

This monochlorohydroalane reduction method achieves >90% yields for various derivatives .

Cross-Coupling Reactions

The azetidine nitrogen facilitates palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

With aryl boronic acids:

text3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine + PhB(OH)₂ → 4-(3,3-Difluoroazetidin-1-yl)-3-phenylpyridine

Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

Yield: 82%

b. Buchwald-Hartwig Amination

Formation of C-N bonds with aryl halides:

| Aryl Halide | Amine | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | This compound | 4-Methyl-N-(3,3-difluoroazetidinyl)benzene | 75% |

Mechanistic Insights

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase substitution rates by stabilizing transition states .

-

Electronic Influence : Fluorine atoms raise the ring's electrophilicity, accelerating nucleophilic attacks at C2 and C4 positions .

-

Ring Strain : The 27.7 kcal/mol strain energy facilitates ring-opening reactions despite the stabilizing effect of fluorine substituents .

This reactivity profile positions this compound as a versatile building block for pharmaceuticals, agrochemicals, and high-energy materials.

特性

IUPAC Name |

3,3-difluoroazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVRXKSQHIZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。